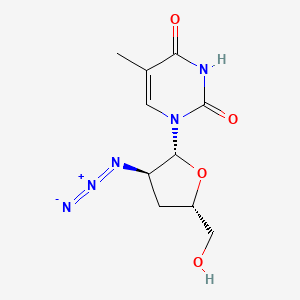
Muramic acid, delta-lactam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Muramic acid, delta-lactam is a unique structural modification found in the peptidoglycan of bacterial spores. This compound plays a crucial role in the heat resistance and dormancy of bacterial spores, making it an essential component for the survival of bacteria in harsh environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The production of muramic acid, delta-lactam in Bacillus subtilis involves the removal of a peptide side chain from the N-acetylmuramic acid residue by a cwlD-encoded muramoyl-L-Alanine amidase. This process is followed by deacetylation and lactam ring formation, catalyzed by the product of the pdaA gene .
Industrial Production Methods: the in vitro reconstitution of cortex peptidoglycan biosynthesis has shown that the combined activity of CwlD and PdaA is sufficient for the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Muramic acid, delta-lactam undergoes several types of chemical reactions, including deacetylation and cyclization. The deacetylation of N-acetylmuramic acid and the subsequent cyclization to form this compound are catalyzed by the enzyme PdaA .
Common Reagents and Conditions: The common reagents involved in the formation of this compound include the enzymes CwlD and PdaA. The reaction conditions typically involve the removal of a peptide side chain, followed by deacetylation and lactam ring formation .
Major Products Formed: The major product formed from these reactions is this compound, which is a critical component of the spore peptidoglycan in Bacillus subtilis .
Scientific Research Applications
Muramic acid, delta-lactam has several scientific research applications, particularly in the fields of microbiology and biochemistry. It is essential for the study of bacterial spore formation, heat resistance, and dormancy. The unique structural modification of this compound in the spore cortex is crucial for spore germination and outgrowth . Additionally, understanding the biosynthesis and function of this compound can provide insights into developing new spore-specific antimicrobials .
Mechanism of Action
The mechanism of action of muramic acid, delta-lactam involves the removal of a peptide side chain from N-acetylmuramic acid by the enzyme CwlD, followed by deacetylation and lactam ring formation catalyzed by PdaA . This process results in the formation of this compound, which is essential for maintaining the structural integrity and heat resistance of bacterial spores .
Comparison with Similar Compounds
Muramic acid, delta-lactam is unique among peptidoglycan modifications due to its role in spore formation and heat resistance. Similar compounds include N-acetylmuramic acid and its derivatives, which are also components of bacterial peptidoglycan . this compound is distinct in its ability to form a lactam ring, which is critical for the structural integrity of the spore cortex .
Properties
CAS No. |
35477-93-1 |
|---|---|
Molecular Formula |
C9H15NO6 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2R,3R,6R)-6-methyl-5-oxo-2-[(1R)-1,2,3-trihydroxypropyl]morpholine-3-carbaldehyde |
InChI |
InChI=1S/C9H15NO6/c1-4-9(15)10-5(2-11)8(16-4)7(14)6(13)3-12/h2,4-8,12-14H,3H2,1H3,(H,10,15)/t4-,5+,6?,7-,8-/m1/s1 |
InChI Key |
XZWJVAHCGGCTMK-SRLYZFLGSA-N |
SMILES |
CC1C(=O)NC(C(O1)C(C(CO)O)O)C=O |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H]([C@@H](O1)[C@@H](C(CO)O)O)C=O |
Canonical SMILES |
CC1C(=O)NC(C(O1)C(C(CO)O)O)C=O |
Synonyms |
muramic lactam |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde](/img/structure/B1215775.png)



![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-furo[2,3-b]pyrano[3,4-e]pyridine-2-carboxylate](/img/structure/B1215780.png)






![1-[9-Ethyl-6-(1-hydroxyiminoethyl)-3-carbazolyl]ethanone oxime](/img/structure/B1215791.png)
